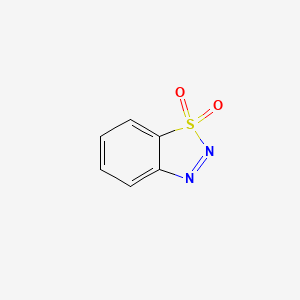
1,2,3-Benzothiadiazole-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzothiadiazole-1,1-dioxide is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a colorless solid that is soluble in organic solvents. It has a chemical formula of C6H4N2S and a molar mass of 136.17 g/mol . The compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Méthodes De Préparation
1,2,3-Benzothiadiazole-1,1-dioxide can be synthesized through several methods:
Analyse Des Réactions Chimiques
1,2,3-Benzothiadiazole-1,1-dioxide undergoes various chemical reactions:
Nitration: This compound is much less nucleophilic than naphthalene, making nitration a slow process.
Alkylation: It is a very weak base, and alkylation reactions give exclusively the 3-amino quaternary salt.
Reactions with Aryl Radicals: The reaction with aryl radicals affords diarylsulphides, dibenzothiophens, and thianthrene.
Reactions with Methyl Radicals: The reaction with methyl radicals gives thioanisole, thianthren, 4-methylthiodibenzothiophen, and 1-methylthio-2-phenylthiobenzene.
Applications De Recherche Scientifique
1,2,3-Benzothiadiazole-1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors
Medicinal Chemistry: Derivatives of this compound have been studied for their potential therapeutic applications, including diuretic and antihypertensive agents.
Optoelectronic Properties: The compound and its derivatives have been characterized by spectroscopic and electrochemical methods, showing properties such as narrow energy gaps and high electron-donating nature.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzothiadiazole-1,1-dioxide involves its interaction with molecular targets and pathways:
Electron-Withdrawing Ability: Due to its strong electron-withdrawing ability, it improves the electronic properties of the resulting organic materials.
KATP Channel Activators: Some derivatives act as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue.
Comparaison Avec Des Composés Similaires
1,2,3-Benzothiadiazole-1,1-dioxide can be compared with other similar compounds:
2,1,3-Benzothiadiazole: This compound is also used in organic electronics and has similar applications in OLEDs, solar cells, and transistors.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has been used as a diuretic and antihypertensive agent and has various pharmacological activities.
Propriétés
Formule moléculaire |
C6H4N2O2S |
|---|---|
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
1λ6,2,3-benzothiadiazole 1,1-dioxide |
InChI |
InChI=1S/C6H4N2O2S/c9-11(10)6-4-2-1-3-5(6)7-8-11/h1-4H |
Clé InChI |
GKBSGPVVDOEWHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


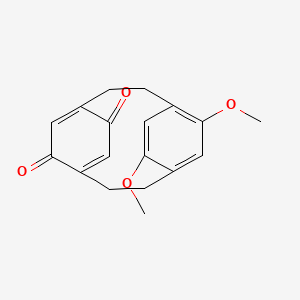
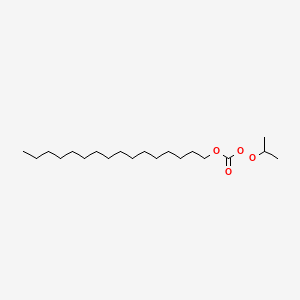
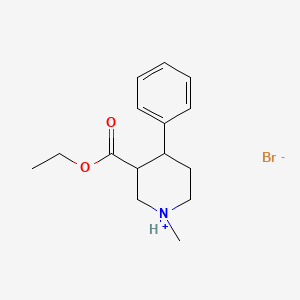

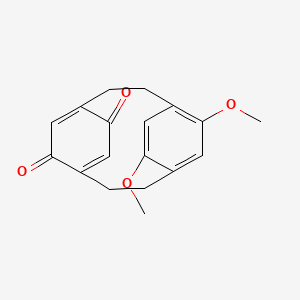
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
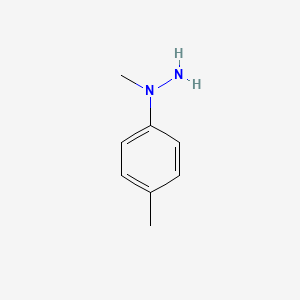
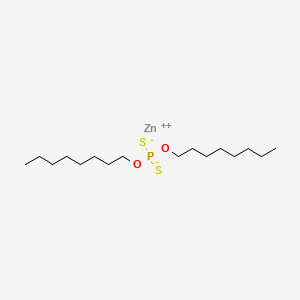
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
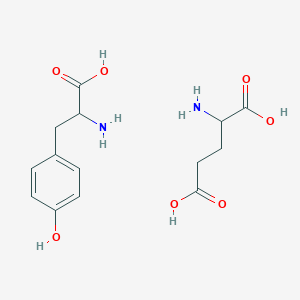
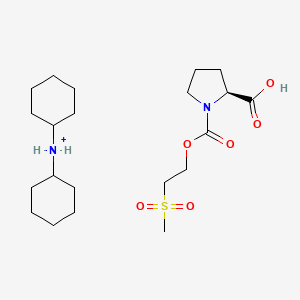
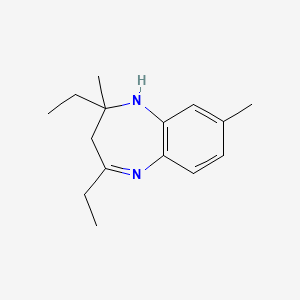
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
